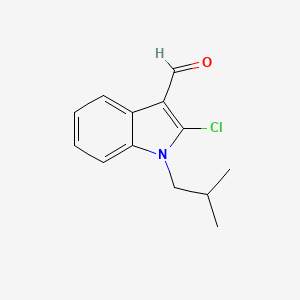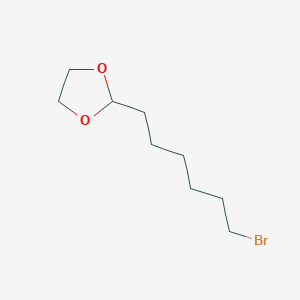
2-(6-Bromohexyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. The presence of a bromohexyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromohexyl)-1,3-dioxolane typically involves the alkylation of a dioxolane derivative with a bromohexane compound. One common method is the reaction of 1,3-dioxolane with 6-bromohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromohexyl group can lead to the formation of hexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azidohexyl-dioxolane, thiocyanatohexyl-dioxolane, and aminohexyl-dioxolane.
Oxidation Reactions: Products include hydroxyhexyl-dioxolane and carbonylhexyl-dioxolane.
Reduction Reactions: Products include hexyl-dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(6-Bromohexyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the compound can act as an alkylating agent, introducing the bromohexyl group into target molecules. This can lead to changes in the chemical and physical properties of the target, affecting its reactivity, solubility, and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Chlorohexyl)-1,3-dioxolane
- 2-(6-Iodohexyl)-1,3-dioxolane
- 2-(6-Hydroxyhexyl)-1,3-dioxolane
Uniqueness
2-(6-Bromohexyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and stability, making it suitable for a wide range of applications. The hydroxyhexyl analog, on the other hand, has different reactivity and is used in different contexts.
Eigenschaften
CAS-Nummer |
22374-56-7 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
2-(6-bromohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c10-6-4-2-1-3-5-9-11-7-8-12-9/h9H,1-8H2 |
InChI-Schlüssel |
WNVQPISTVMKNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



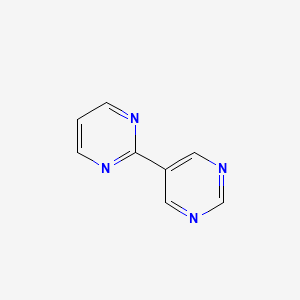
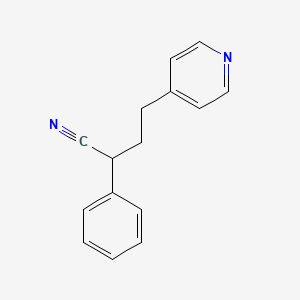
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
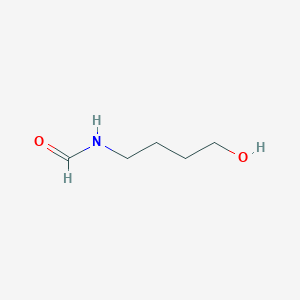

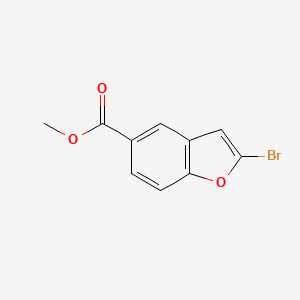
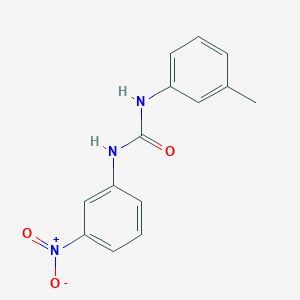
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
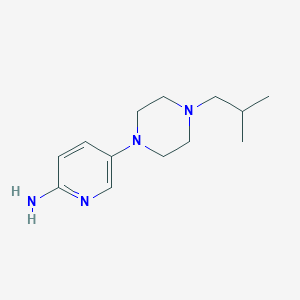
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)

